molecular formula C12H16N2 B3254580 1H-Benzimidazole,1-ethyl-2-propyl-(9CI) CAS No. 24107-52-6

1H-Benzimidazole,1-ethyl-2-propyl-(9CI)

Cat. No.: B3254580
CAS No.: 24107-52-6
M. Wt: 188.27 g/mol
InChI Key: PCWKIKJDJYTPFP-UHFFFAOYSA-N
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Description

Contextualization within Advanced Heterocyclic Chemistry

Historical Development and Contemporary Significance of Benzimidazole (B57391) Scaffolds in Chemical Research

The journey of the benzimidazole scaffold began in the late 19th century and has been a subject of continuous study for over a hundred years. nih.govresearchgate.net A pivotal moment in its history was the discovery that 5,6-dimethylbenzimidazole (B1208971) is a fundamental component of vitamin B12. nih.gov This biological link spurred immense interest in the scaffold. nih.gov Early synthetic work, such as the Phillips-Ladenburg reaction which involves condensing an o-phenylenediamine (B120857) with a carboxylic acid, laid the groundwork for accessing a vast array of derivatives. adichemistry.comcolab.wssemanticscholar.org

Today, the benzimidazole nucleus is recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of pharmacologically active agents. nih.gov Its derivatives have found applications across diverse therapeutic areas, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive agents. nih.govnih.govijpsjournal.com This wide range of biological activity has cemented the benzimidazole scaffold as a cornerstone in modern drug discovery and development. ijarsct.co.inresearchgate.net

Milestone Year/Period Significance
First Synthesis1870sInitial preparation of the core benzimidazole structure.
Woolley's Hypothesis1944Postulated that benzimidazoles, as purine (B94841) analogs, could have biological applications. nih.govijarsct.co.in
Vitamin B12 Component1940s-1950sIdentification of 5,6-dimethylbenzimidazole as a key fragment of vitamin B12, sparking major research interest. nih.gov
First Anthelmintic Agent1961Introduction of Thiabendazole, the first benzimidazole anthelmintic. ijarsct.co.in
Proton Pump Inhibitors1960sDiscovery of benzimidazole derivatives as potent proton pump inhibitors. ijarsct.co.in
Modern Drug Development1990s-PresentExplosion in the synthesis and application of benzimidazole derivatives in a wide range of therapeutic areas. nih.govijarsct.co.in

Unique Attributes of N1-Ethyl and C2-Propyl Substitution Patterns in the Benzimidazole Core

The propyl group at the C2 position contributes to the molecule's lipophilicity and steric profile. The synthesis of 2-alkyl substituted benzimidazoles is commonly achieved through the condensation of o-phenylenediamine with an appropriate aldehyde; for a 2-propyl derivative, butyraldehyde (B50154) would be the precursor. researchgate.net The combination of a small N-alkyl group (ethyl) and a short-chain C-alkyl group (propyl) creates a unique balance of properties that differentiates it from symmetrically substituted or unsubstituted analogs. While specific research on 1-ethyl-2-propyl-1H-benzimidazole is not extensively detailed, studies on closely related structures, such as ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate, confirm the viability and interest in this substitution pattern. nih.gov

Challenges and Opportunities in the Academic Investigation of Substituted Benzimidazoles

A primary challenge in the synthesis of 1,2-disubstituted benzimidazoles like 1-ethyl-2-propyl-1H-benzimidazole is achieving high regioselectivity. nih.govunl.pt Traditional methods, such as the direct reaction of o-phenylenediamines with aldehydes, can often lead to a mixture of products, including 2-substituted and 1,2-disubstituted isomers, necessitating complex purification steps. mdpi.com Developing synthetic protocols that offer precise control over the substitution pattern remains a significant area of research. unl.pt

These challenges present numerous opportunities. There is a growing demand for greener and more efficient synthetic methods, utilizing approaches like microwave-assisted synthesis or novel catalytic systems to improve yields and selectivity. nih.govmdpi.com The development of one-pot procedures for the selective synthesis of 1,2-disubstituted benzimidazoles is a key objective. nih.govacs.org Furthermore, the vast, underexplored chemical space of asymmetrically substituted benzimidazoles offers fertile ground for discovering new compounds with unique chemical properties and potential applications. The functionalization of the benzimidazole core through modern techniques like C-H activation is also a promising frontier. rsc.orgrsc.org

Theoretical Frameworks Guiding Benzimidazole Research

Molecular Orbital Theory in Benzimidazole Electronic Structure Analysis

Molecular Orbital (MO) theory is a powerful tool for understanding the electronic structure and reactivity of molecules like benzimidazole. solubilityofthings.comwikipedia.org Computational methods, particularly Density Functional Theory (DFT), are widely used to analyze the electronic properties of benzimidazole derivatives. nih.govdergipark.org.trresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.trirjweb.com

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. dergipark.org.tr For benzimidazole systems, the HOMO is often localized on the benzimidazole ring itself, while the LUMO's location can vary depending on the substituents. dergipark.org.tr The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. irjweb.comresearchgate.net These theoretical calculations allow researchers to predict and rationalize the behavior of substituted benzimidazoles, guiding synthetic efforts and structure-property relationship studies. dergipark.org.trresearchgate.net

Parameter Significance in Benzimidazole Analysis
HOMO Energy Indicates the electron-donating capability of the molecule; often localized on the fused ring system. dergipark.org.tr
LUMO Energy Indicates the electron-accepting capability; location is influenced by substituents. dergipark.org.tr
HOMO-LUMO Gap (ΔE) A measure of chemical reactivity and stability. A large gap suggests high stability. irjweb.comresearchgate.net
Molecular Electrostatic Potential (MEP) Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. dergipark.org.tr

Principles of Regioselectivity and Stereoselectivity in Heterocyclic Synthesis

The synthesis of specifically substituted benzimidazoles is governed by the principles of regioselectivity. Regioselectivity refers to the control of which position on the molecule reacts. In the context of 1-ethyl-2-propyl-1H-benzimidazole, this involves directing the ethyl group to the N1 position and the propyl group to the C2 position.

The classic Phillips synthesis, involving the condensation of o-phenylenediamine with a carboxylic acid (in this case, butyric acid), typically yields the 2-substituted product (2-propyl-1H-benzimidazole). adichemistry.com Subsequent N-alkylation would then be required to introduce the N1-ethyl group. nih.gov Alternatively, starting with an N-ethyl-o-phenylenediamine and reacting it with butyraldehyde or butyric acid could provide a more direct route. Another approach involves a one-pot, three-component reaction, though controlling the regioselectivity can be challenging. organic-chemistry.org Modern methods often employ specific catalysts or reaction conditions, such as microwave irradiation, to enhance the selectivity for 1,2-disubstituted products. unl.ptmdpi.com The choice of reagents, catalyst, and reaction conditions is paramount in overcoming the challenge of forming isomeric mixtures and achieving the desired regiochemical outcome. nih.govacs.org Stereoselectivity, which deals with the spatial orientation of bonds, is less relevant for this specific achiral molecule but is a critical consideration for more complex, chiral benzimidazole derivatives.

Structure-Function Relationships Beyond Biological Activity

While the biological activities of benzimidazoles are extensively documented, the structure-function relationships of N-Alkyl/C-Alkyl benzimidazoles in other scientific domains are an emerging and compelling area of investigation. The specific arrangement of the ethyl group at the N-1 position and the propyl group at the C-2 position in 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) is predicted to influence its physicochemical properties in several key ways.

Material Science Applications:

The benzimidazole core is known for its thermal stability and ability to participate in hydrogen bonding. The introduction of alkyl chains can modify the intermolecular interactions, influencing crystal packing and thin-film morphology. This has implications for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The length and branching of the alkyl chains can affect the solubility of the compounds in organic solvents, a critical factor for solution-based processing of electronic devices. Furthermore, the electron-donating nature of the alkyl groups can modulate the HOMO-LUMO energy levels of the benzimidazole core, thereby tuning its photophysical and electrochemical properties.

Coordination Chemistry and Catalysis:

The nitrogen atoms in the imidazole (B134444) ring of benzimidazoles make them excellent ligands for a variety of metal ions. The N-alkyl and C-alkyl substituents can sterically and electronically influence the coordination environment around the metal center. For instance, bulkier alkyl groups can create specific coordination pockets, potentially leading to catalysts with enhanced selectivity. The electronic effects of the alkyl groups can also modulate the redox potential of the resulting metal complexes, which is crucial for their catalytic activity.

Below is a table summarizing the potential influence of the ethyl and propyl substituents on the properties of the benzimidazole core, extrapolated from general principles of organic chemistry and material science.

PropertyInfluence of N-Ethyl GroupInfluence of C-Propyl GroupPotential Application Area
Solubility Increases solubility in nonpolar organic solvents.Further enhances solubility in nonpolar organic solvents.Solution-processed organic electronics, homogeneous catalysis.
Electronic Properties Weak electron-donating effect, slightly raises HOMO level.Weak electron-donating effect, slightly raises HOMO level.Tuning of charge injection/transport in OLEDs, redox potential modulation in catalysts.
Steric Hindrance Influences intermolecular packing and accessibility of the N-3 lone pair for coordination.Provides steric bulk around the C-2 position, potentially influencing reaction selectivity in catalysis.Crystal engineering, design of selective catalysts.
Photophysical Properties Can affect solid-state emission properties through its influence on molecular packing.Can influence non-radiative decay pathways.Solid-state lighting, fluorescent probes.

Identification of Key Academic Research Gaps and Future Perspectives for 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI)

Despite the broad interest in N-Alkyl/C-Alkyl benzimidazoles, a detailed investigation into the specific properties and potential applications of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) remains a noticeable gap in the academic literature. The majority of research focuses on derivatives with more complex or functionalized substituents, leaving simpler alkylated systems underexplored.

Key Research Gaps:

Detailed Physicochemical Characterization: There is a lack of comprehensive experimental data on the fundamental physicochemical properties of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI). This includes its precise melting point, boiling point, solubility in a range of solvents, and crystallographic data. Such information is foundational for any further application-oriented research.

Photophysical and Electrochemical Studies: A thorough investigation of the absorption, emission, and redox properties of this compound is necessary to assess its potential in optoelectronic applications. Understanding its quantum yield, fluorescence lifetime, and electrochemical stability would be crucial.

Material Science Exploration: Systematic studies on the use of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) as a component in organic electronic devices are absent. Research into its performance as a host material, electron transport material, or ligand in emissive metal complexes could unveil new avenues for its application.

Coordination Chemistry and Catalytic Activity: The coordination behavior of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) with various transition metals has not been reported. Exploring the synthesis, structure, and catalytic potential of its metal complexes could lead to the discovery of novel and efficient catalysts.

Future Perspectives:

The future research on 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) should be directed towards filling these identified gaps. A systematic approach, starting with its synthesis and thorough characterization, is essential.

Computational Modeling: In conjunction with experimental work, theoretical studies using density functional theory (DFT) and other computational methods can provide valuable insights into the electronic structure, molecular orbitals, and predicted photophysical properties of the molecule. This can guide experimental efforts and aid in the rational design of new materials.

Systematic Derivatization: While this article focuses on a specific compound, a comparative study of a series of N-alkyl-C-alkyl benzimidazoles with varying alkyl chain lengths (e.g., methyl, ethyl, propyl, butyl) would provide a deeper understanding of the structure-property relationships within this subclass.

Exploration of Niche Applications: Given its simple structure, 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) could serve as an excellent model compound for fundamental studies on the effects of alkyl substitution on the benzimidazole core. Furthermore, its potential as a corrosion inhibitor, a common application for heterocyclic compounds, warrants investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-2-propylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-3-7-12-13-10-8-5-6-9-11(10)14(12)4-2/h5-6,8-9H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWKIKJDJYTPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301300260
Record name 1-Ethyl-2-propyl-1H-benzimidazole
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Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24107-52-6
Record name 1-Ethyl-2-propyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24107-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Ethyl-2-propyl-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for 1h Benzimidazole, 1 Ethyl 2 Propyl 9ci

Foundational Reaction Pathways for Benzimidazole (B57391) Core Construction

The benzimidazole scaffold, a fusion of benzene (B151609) and imidazole (B134444) rings, is a privileged structure in medicinal chemistry. ebi.ac.uk Its synthesis is a well-established area of organic chemistry, with several reliable methods for constructing the core of what will become 1-ethyl-2-propyl-1H-benzimidazole. These methods typically begin with an o-phenylenediamine (B120857) derivative.

Cyclocondensation Reactions with o-Phenylenediamines and Carboxylic Acid Derivatives

One of the most traditional and widely used methods for synthesizing 2-substituted benzimidazoles is the Phillips condensation. This reaction involves the cyclocondensation of an o-phenylenediamine with a carboxylic acid or its derivatives, such as esters, anhydrides, or acyl chlorides. mdpi.com In the context of synthesizing the 2-propylbenzimidazole (B106251) core, o-phenylenediamine would be reacted with butyric acid or one of its activated forms.

The reaction is typically carried out under acidic conditions and often requires elevated temperatures to drive the dehydration and subsequent cyclization. For example, the reaction of o-phenylenediamine with butanoic acid in the presence of a catalytic amount of ρ-toluenesulfonic acid (ρ-TSOH) can yield 2-propyl-1H-benzimidazole. researchgate.net The use of polyphosphoric acid (PPA) is also common as it can act as both a catalyst and a dehydrating agent. While effective, these methods can require harsh conditions.

Reagent 1Reagent 2Catalyst/ConditionsProductReference
o-phenylenediamineButanoic Acidρ-TSOH, heat2-propyl-1H-benzimidazole researchgate.net
o-phenylenediamineButyric AnhydrideAcetic Acid, heat2-propyl-1H-benzimidazole
o-phenylenediamineEthyl ButyratePPA, heat2-propyl-1H-benzimidazole

Oxidative Cyclization Techniques and Their Variants

An alternative to the Phillips condensation is the oxidative cyclization of an intermediate Schiff base, formed from the reaction of o-phenylenediamine and an aldehyde. For the synthesis of the 2-propylbenzimidazole core, o-phenylenediamine is condensed with butyraldehyde (B50154). The resulting dihydrobenzimidazole (imidazoline) intermediate is then oxidized to the aromatic benzimidazole.

A variety of oxidizing agents can be employed for this transformation. These range from metal-based oxidants like manganese dioxide (MnO₂) to non-metal reagents. google.com More environmentally friendly approaches have utilized molecular oxygen or hydrogen peroxide as the oxidant, often in the presence of a catalyst. mdpi.comacs.org For instance, a study reports the synthesis of a related compound, ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate, through the reaction of a substituted aminobenzoate with butyraldehyde under microwave irradiation, which facilitates the cyclization and oxidation steps. nih.govresearchgate.net This highlights a modern approach that can reduce reaction times and improve yields. nih.govresearchgate.net

Reactant 1Reactant 2Oxidant/ConditionsProductReference
o-phenylenediamineButyraldehydeMnO₂, solvent, heat2-propyl-1H-benzimidazole google.com
o-phenylenediamineButyraldehydeAir, catalyst, heat2-propyl-1H-benzimidazole mdpi.com
Substituted aminobenzoateButyraldehydeMicrowave irradiationSubstituted 2-propylbenzimidazole nih.govresearchgate.net

Catalytic Approaches to Benzimidazole Ring Formation

Modern synthetic chemistry has seen a surge in the development of catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of benzimidazoles has benefited significantly from these advancements. Transition-metal catalysts, particularly those based on copper and palladium, have been employed to facilitate the C-N bond formation required for the benzimidazole ring. rsc.orgnih.gov

For example, copper-catalyzed three-component reactions of a 2-haloaniline, ammonia (B1221849), and an aldehyde can produce benzimidazoles in high yields. rsc.org In the context of our target molecule, this could involve a 2-haloaniline, ammonia, and butyraldehyde. Another approach utilizes supported gold nanoparticles as a heterogeneous catalyst for the selective synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes under mild, ambient conditions. mdpi.com Non-phosphine manganese(I) complexes have also been shown to catalyze the acceptorless dehydrogenative coupling of aromatic diamines with primary alcohols, offering a direct route to 2-substituted benzimidazoles. acs.org These catalytic systems often offer advantages such as milder reaction conditions, broader substrate scope, and the potential for catalyst recycling. rsc.org

ReactantsCatalyst SystemKey FeaturesReference
2-haloaniline, ammonia, butyraldehydeCuI / 1,10-phenanthrolineEfficient three-component reaction in water. rsc.org
o-phenylenediamine, butyraldehydeAu/TiO₂Heterogeneous catalysis under ambient conditions. mdpi.com
o-phenylenediamine, butanolNNS ligand-manganese(I) complexAcceptorless dehydrogenative coupling. acs.org
2-chloroaryl sulfonate, arylamine, amidetBuBrettPhos-palladiumCascade reaction with high regioselectivity. nih.gov

Strategies for N1-Ethyl Group Introduction

Once the 2-propyl-1H-benzimidazole core is synthesized, the next crucial step is the introduction of the ethyl group at the N1 position. The two nitrogen atoms in the benzimidazole ring are not equivalent, which can lead to mixtures of N1 and N3 alkylated products. However, for a symmetric C2-substituted benzimidazole, these positions are equivalent until a substituent is introduced on one of the nitrogens. The following methods are commonly employed for this N-alkylation step.

Direct N-Alkylation Protocols (e.g., Mitsunobu, Nucleophilic Substitution)

The most straightforward method for N-alkylation is a direct nucleophilic substitution reaction. This involves treating the pre-formed 2-propyl-1H-benzimidazole with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base. The base, typically a carbonate like potassium carbonate (K₂CO₃) or a hydride like sodium hydride (NaH), deprotonates the benzimidazole nitrogen, making it a more potent nucleophile to attack the ethyl halide. lookchem.comnih.gov The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being common.

The Mitsunobu reaction offers an alternative and often milder approach for N-alkylation. organic-chemistry.orgyoutube.comyoutube.com This reaction allows for the alkylation of acidic N-H bonds using an alcohol. organic-chemistry.org In this case, 2-propyl-1H-benzimidazole would be reacted with ethanol (B145695) in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). youtube.comnih.gov The reaction proceeds through an oxyphosphonium intermediate, which is then displaced by the benzimidazole nucleophile. youtube.com While highly effective, the Mitsunobu reaction generates stoichiometric amounts of phosphine oxide and reduced azodicarboxylate byproducts, which can sometimes complicate purification. organic-chemistry.org

SubstrateReagentsMethodKey FeaturesReference
2-propyl-1H-benzimidazoleEthyl iodide, K₂CO₃, DMFNucleophilic SubstitutionStandard, cost-effective method. lookchem.com
2-propyl-1H-benzimidazoleEthanol, PPh₃, DEADMitsunobu ReactionMild conditions, proceeds with inversion if a chiral alcohol is used. organic-chemistry.orgnih.gov

Post-Cyclization N-Functionalization Techniques

Post-cyclization N-functionalization is a broad strategy that encompasses the N-alkylation methods described above. The core principle is the modification of the benzimidazole ring system after its initial construction. This approach allows for the synthesis of a diverse library of N1-substituted benzimidazoles from a common 2-propyl-1H-benzimidazole intermediate.

The choice of functionalization technique depends on the desired complexity of the final molecule and the compatibility of functional groups. Direct alkylation with alkyl halides is robust and widely applicable. lookchem.com For more sensitive substrates or when specific stereochemistry needs to be set, the Mitsunobu reaction is a powerful tool. beilstein-journals.org Research continues to develop more efficient and selective N-alkylation protocols, including phase-transfer catalysis and the use of ionic liquids, to improve yields and simplify reaction conditions. lookchem.com These post-cyclization strategies are fundamental to creating the specific chemical entity of 1-ethyl-2-propyl-1H-benzimidazole from its foundational core.

Green Chemistry Approaches to N-Alkylation

Traditional N-alkylation methods often rely on volatile organic solvents (VOCs) and strong bases, posing environmental and safety concerns. Green chemistry approaches aim to mitigate these issues by utilizing environmentally benign solvents, reducing waste, and employing milder reaction conditions.

One sustainable approach involves conducting the N-alkylation in aqueous media, often facilitated by surfactants like sodium dodecyl sulfate (B86663) (SDS). This method can provide high yields of N-alkylated products in shorter reaction times. For reactive alkylating agents, such as ethyl iodide, the reaction can proceed at ambient temperatures, while less reactive halides may require moderate heating (55-60°C). An important advantage of this method is the avoidance of quaternary salt formation, which can be a common side reaction. lookchem.com

Another green technique employs physical grinding of the reactants (the benzimidazole substrate, an alkylating agent like diethyl sulfate, and a mild base such as K2CO3) in a mortar and pestle under solvent-free conditions. This mechanochemical approach is simple, efficient, and avoids the use of hazardous solvents. derpharmachemica.com The use of polyethylene (B3416737) glycol (PEG-600) as a recyclable and non-toxic solvent also represents a greener alternative to conventional VOCs for N-alkylation reactions. derpharmachemica.com

Microwave irradiation has also been established as a green tool for N-alkylation. It significantly reduces reaction times and often improves yields compared to conventional heating methods. niscpr.res.in For instance, the N-alkylation of 2-chlorobenzimidazole (B1347102) with agents like diethyl sulfate has been successfully performed under microwave conditions, providing the desired N-ethyl product efficiently. derpharmachemica.com

MethodAlkylating AgentBase/CatalystSolventTemperatureTimeYieldReference
Surfactant-mediatedAlkyl Halides50% aq. NaOHSDS-WaterAmbient or 55-60°C20-30 min78-96% lookchem.com
GrindingDiethyl SulfateK2CO3Solvent-freeRoom Temp10-15 minHigh derpharmachemica.com
Green SolventDiethyl SulfateK2CO3PEG-600100°C-High derpharmachemica.com
Microwave IrradiationDiethyl SulfateK2CO3-Room Temp5 minHigh derpharmachemica.com
Phase-Transfer CatalysisC3-C10 Alkyl BromidesKOH / TBHS---- researchgate.net

Methodologies for C2-Propyl Group Incorporation

The introduction of the propyl group at the C2 position is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a propyl-containing precursor before the ring is formed or by functionalizing the benzimidazole core after cyclization.

Pre-functionalization of Carbonyl Precursors with Propyl Moieties

The most direct method for incorporating the 2-propyl group is through the condensation of an o-phenylenediamine with a carbonyl compound already bearing the propyl group. The Phillips condensation, a classical method, involves the reaction of o-phenylenediamine with a carboxylic acid (in this case, butyric acid) under acidic conditions and heating. researchgate.net

A more common and milder variation involves the condensation of o-phenylenediamine with an aldehyde. For the synthesis of 2-propyl-1H-benzimidazole, butyraldehyde is the appropriate precursor. nih.gov This reaction is typically catalyzed by an acid and can be performed under various conditions, including solvent-free grinding or heating. rsc.org The reaction of o-phenylenediamines with aliphatic aldehydes can be promoted by catalysts such as p-toluenesulfonic acid under solvent-free conditions, offering high efficiency and simple product isolation. rsc.org In some cases, the reaction can proceed without a catalyst at elevated temperatures (140°C). derpharmachemica.com

This strategy can also be applied in one-pot syntheses where N-substituted o-phenylenediamines are used. For example, a one-pot nitro reductive cyclization has been used to synthesize ethyl 3-nitro-4-(propylamino)benzoate with 2,4-dichlorobenzaldehyde, demonstrating the feasibility of using pre-functionalized amines and aldehydes to build complex benzimidazoles. nih.gov A similar approach could involve reacting N-ethyl-o-phenylenediamine with butyraldehyde.

Precursor 1Precursor 2Catalyst/ConditionsProductYieldReference
o-PhenylenediamineButyraldehydeZnO-NPs2-Propyl-1H-benzimidazoleHigh nih.gov
o-PhenylenediamineButyraldehydep-Toluenesulfonic acid / Grinding2-Propyl-1H-benzimidazoleHigh rsc.org
o-PhenylenediamineButyraldehyde140°C, Solvent-free2-Propyl-1H-benzimidazoleGood derpharmachemica.com
Ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoateButyraldehydeK10-Montmorillonite / MicrowaveEthyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate- wikipedia.org

One-Pot and Multi-Component Reaction Sequences for Concurrent Substitution

A common one-pot method for 1,2-disubstituted benzimidazoles involves the reaction of o-phenylenediamine with two equivalents of an aldehyde. researchgate.net For the synthesis of 1-ethyl-2-propyl-1H-benzimidazole, this would theoretically involve reacting o-phenylenediamine with a mixture of acetaldehyde (B116499) (or a precursor) and butyraldehyde. However, controlling the selectivity to obtain the desired product over a mixture of symmetrically substituted benzimidazoles (1,2-diethyl and 1,2-dipropyl) would be a significant challenge.

A more controlled and widely applicable one-pot strategy is the reductive cyclization of a substituted nitroaniline. For example, a novel benzimidazole-5-carboxylate was efficiently synthesized via a one-pot nitro reductive cyclization between ethyl-3-nitro-4-(propylamino)benzoate and an aldehyde using sodium dithionite. nih.gov This approach builds the benzimidazole ring while incorporating the N1 and C2 substituents in a single, smooth transformation. Adapting this method for the target molecule would involve starting with N-ethyl-2-nitroaniline, which would be reduced in situ to N-ethyl-o-phenylenediamine, followed by condensation with butyraldehyde.

Another powerful one-pot approach is the acceptorless dehydrogenative coupling of an aromatic diamine with a primary alcohol, catalyzed by a manganese(I) complex. acs.org This method can selectively produce 1,2-disubstituted benzimidazoles. In principle, reacting N-ethyl-o-phenylenediamine with 1-butanol (B46404) could yield the desired product.

Advanced Synthetic Technologies in 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) Synthesis

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating the synthesis of heterocyclic compounds, including benzimidazoles. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and purer products compared to conventional heating methods. researchgate.netlookchem.com

Microwave heating has been successfully applied to the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamines with aldehydes. lookchem.com For instance, the synthesis of ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate was achieved by irradiating a mixture of the corresponding diamine and butyraldehyde in the presence of K10-montmorillonite clay as a solid support. wikipedia.org The reaction was carried out at 80°C for only 5 minutes, highlighting the efficiency of this technology. wikipedia.org

Acetic acid-promoted condensation of o-phenylenediamine with aldehydes to form 2-aryl-1-(arylmethyl)-1H-benzimidazoles has also been shown to be highly efficient under microwave irradiation, avoiding the need for transition metal catalysts. researchgate.net These green and efficient conditions are directly applicable to the synthesis of 1,2-dialkyl benzimidazoles like the target compound.

ReactantsCatalyst/SupportSolventMethodTimeYieldReference
Diamine + ButyraldehydeK10-MontmorilloniteMeCNMicrowave (80°C)5 min- wikipedia.org
o-Phenylenediamine + AldehydesAcetic Acid-MicrowaveShortHigh researchgate.net
o-Phenylenediamine + AldehydeSodium Hypophosphite-MicrowaveShortHigh lookchem.com
o-Phenylenediamine + AldehydeAlumEthanolConventional (80°C)-30-95% scite.ai

Flow Chemistry Applications for Enhanced Throughput

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of benzimidazoles, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles. Although a dedicated flow synthesis for 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) has not been reported, the translation of established batch syntheses to flow is a feasible and advantageous strategy.

A potential flow process for the synthesis of the 2-propylbenzimidazole core could involve the condensation of o-phenylenediamine with butyraldehyde or a derivative. In a typical setup, streams of the reactants would be pumped and merged, then passed through a heated reactor coil. The short residence time at elevated temperatures can significantly accelerate the reaction, often leading to higher yields and purities.

Similarly, the subsequent N-alkylation step could be performed in a flow reactor. A stream of pre-formed 2-propylbenzimidazole dissolved in a suitable solvent with a base could be merged with a stream of an ethylating agent (e.g., ethyl iodide or diethyl sulfate). The mixture would then pass through a heated coil to effect the alkylation. The use of a packed-bed reactor containing a solid-supported base could simplify purification by eliminating the need to remove a soluble base downstream. The output could be monitored in real-time by an inline UV detector and collected by a fraction collector, allowing for efficient optimization and scale-up. tsijournals.com

The benefits of a flow approach include the ability to safely handle potentially hazardous reagents and intermediates, as they are only present in small volumes at any given time. Furthermore, the precise control over temperature and residence time can minimize the formation of byproducts, such as the N,N'-diethylated benzimidazolium salt.

Photochemical and Electrochemical Synthesis Strategies

Photochemical and electrochemical methods represent green and often highly selective alternatives to traditional synthetic protocols. These techniques can generate reactive intermediates under mild conditions, often avoiding the need for harsh reagents.

Photochemical Synthesis: Photochemical reactions could potentially be employed in the synthesis of the benzimidazole core. For instance, the oxidative cyclization of a Schiff base, formed from o-phenylenediamine and butyraldehyde, could be promoted by photochemically generated oxidants or through direct irradiation. While specific examples for 2-propylbenzimidazole are scarce, related photochemical syntheses of heterocyclic compounds suggest the viability of this approach.

Electrochemical Synthesis: Electrochemical methods offer a powerful tool for the synthesis of benzimidazoles. researchgate.net An electrochemical approach could be envisioned for the intramolecular C-H amination to form the benzimidazole ring. For the synthesis of a 1,2-disubstituted benzimidazole, an N-ethyl-N'-(2-aminophenyl)butanamidine intermediate could undergo an electrochemically induced intramolecular cyclization. This method avoids the need for external chemical oxidants, with the anode serving as the oxidant. The reaction conditions can be finely tuned by controlling the applied potential or current, offering a high degree of control over the reaction's selectivity and yield.

A general electrochemical setup would involve an undivided cell with inexpensive and reusable carbon-based electrodes. The reaction would be carried out under a constant current, providing a sustainable and scalable protocol. Such methods have been successfully applied to the synthesis of various 1,2-disubstituted benzimidazoles, demonstrating good functional group tolerance.

Optimization of Reaction Conditions and Yield Enhancement for Academic Scale-Up

The optimization of reaction conditions is crucial for maximizing the yield and purity of the target compound, particularly for academic scale-up. Key parameters to consider include the choice of solvent, base, catalyst, temperature, and reaction time.

Formation of the 2-Propylbenzimidazole Core: The condensation of o-phenylenediamine with butyraldehyde is a common method for forming the 2-propylbenzimidazole core. Various oxidizing agents can be used to facilitate the cyclization of the intermediate Schiff base.

Oxidant/CatalystSolventTemperatureYield (%)
H₂O₂/HClAcetonitrileRoom Temp.High
Na₂S₂O₅DMF130 °CGood
In(OTf)₃Solvent-free-High
Acetic Acid (Microwave)--High

This table presents a selection of reported conditions for the synthesis of 2-substituted benzimidazoles, which could be adapted for 2-propylbenzimidazole.

The use of microwave irradiation in conjunction with a catalyst like acetic acid has been shown to dramatically reduce reaction times and improve yields. nih.gov For a more environmentally friendly approach, using water as a solvent and a mild oxidizing agent is also a viable option.

N-Alkylation of 2-Propylbenzimidazole: The N-alkylation of the pre-formed 2-propylbenzimidazole with an ethylating agent is a critical step. The choice of base and solvent significantly impacts the regioselectivity (N-1 vs. N-3 alkylation, which are equivalent for an unsubstituted benzimidazole ring) and the prevention of over-alkylation.

BaseSolventAlkylating AgentTemperatureYield (%)
K₂CO₃DMFEthyl bromide120 °CGood
NaOH (aq)SDS/WaterEthyl iodideRoom Temp.High
NaHDMFDiethyl sulfateRoom Temp.Good
K₃PO₄DMFEthyl bromide120 °CGood

This table illustrates various conditions for the N-alkylation of benzimidazoles, which are applicable to the ethylation of 2-propylbenzimidazole.

The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) hydrogen sulfate, in a biphasic system can also be highly effective. researchgate.net For academic scale-up, a one-pot synthesis where the benzimidazole core formation is immediately followed by N-alkylation without isolation of the intermediate can be an efficient strategy. Copper-catalyzed C-N bond formation protocols have also been developed for the synthesis of N-alkyl substituted benzimidazoles, offering a versatile and high-yielding approach. acs.orgnih.gov

By systematically screening these parameters, an optimized protocol for the synthesis of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) can be developed, ensuring high yields and purity for further studies.

Molecular Structure, Conformation, and Intermolecular Interactions of 1h Benzimidazole, 1 Ethyl 2 Propyl 9ci

Crystallographic Analysis and Solid-State Characterization

X-ray crystallography provides precise information about the arrangement of atoms in a crystal, yielding data on bond lengths, bond angles, and intermolecular interactions in the solid state.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline compound. While a crystal structure for 1-ethyl-2-propyl-1H-benzimidazole has not been reported, analysis of related structures like N-Butyl-1H-benzimidazole provides insight into the expected molecular geometry. nih.gov

The analysis would confirm the planarity of the benzimidazole (B57391) ring system. The bond lengths and angles within the core would be consistent with other benzimidazole derivatives. nih.gov The ethyl and propyl groups would adopt specific conformations to minimize steric strain, and the analysis would reveal the torsion angles that define their orientation relative to the central ring.

In the solid state, molecules of 1-ethyl-2-propyl-1H-benzimidazole would pack in a specific arrangement dictated by intermolecular forces such as van der Waals interactions and potential C-H···π interactions. Unlike N-unsubstituted benzimidazoles, which typically form strong N-H···N hydrogen-bonded chains, this N-ethylated derivative cannot act as a hydrogen bond donor, leading to a different crystal packing motif.

Illustrative Crystallographic Data for the Benzimidazole Core (from a related structure) nih.gov

ParameterTypical Value (Å or °)
C=N Bond Length~1.31 Å
C-N Bond Length~1.38 Å
Aromatic C-C Bond Length~1.39 Å
N-C-N Angle~113°
C-N-C Angle~105-107°

Polymorphism and Co-crystallization Studies of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI)

Polymorphism:

The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, can exhibit distinct physicochemical properties. While studies focused solely on 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) are not prominent, extensive research on the analogous compound 2-propyl-1H-benzimidazole (2PrBzIm) provides critical insights into the potential polymorphic behavior.

Studies on 2PrBzIm have shown that it undergoes a temperature-induced, irreversible, reconstructive phase transition. researchgate.netresearchgate.net The initially stable ordered form, Form I, transforms into a new polymorph, Form II, upon heating. researchgate.netnih.gov Form II then exhibits further reversible phase transitions upon cooling, leading to multiple temperature-dependent phases (IIHT, IIRT, and IILT). researchgate.netnih.gov These transitions are linked to significant changes in both crystal packing and the molecular conformation of the propyl chain. researchgate.net

For 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI), the presence of the N1-ethyl group would prevent the formation of the strong N-H···N hydrogen-bonded chains that are pivotal in the packing of 2PrBzIm. This alteration in intermolecular interactions would likely lead to a different polymorphic landscape. The stability of potential polymorphs would be dictated by a different balance of forces, primarily van der Waals interactions, C-H···N bonds, and π-π stacking, potentially resulting in unique crystalline forms compared to its N-unsubstituted analogue.

Interactive Data Table: Polymorphs of Analogue Compound 2-propyl-1H-benzimidazole

Polymorph/PhaseCrystal SystemSpace GroupTransition ConditionKey Characteristics
Form IOrthorhombicP212121Stable at room temperatureOrdered structure, chiral space group. researchgate.net
Form IIHT (High Temp)OrthorhombicPcamForms from Form I at T > 384 K (irreversible)Achiral space group, significant packing and conformational changes from Form I. researchgate.netnih.gov
Form IIRT (Room Temp)OrthorhombicPca21Forms from Form IIHT upon cooling to ~361 K (reversible)Almost identical packing to IIHT, differs in propyl chain conformation. researchgate.net
Form IILT (Low Temp)MonoclinicPna21Forms from Form IIRT upon cooling to ~181 K (reversible)Further conformational change of the propyl chain. researchgate.net

Co-crystallization:

Co-crystallization is a technique used to design new solid forms by combining an active pharmaceutical ingredient (API) with a benign co-former in a specific stoichiometric ratio within a crystal lattice. researchgate.netresearchgate.net Benzimidazole derivatives are excellent candidates for co-crystallization due to the presence of the pyridine-type nitrogen atom (N3), which is an effective hydrogen bond acceptor. google.comgoogle.com

For 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI), the N3 atom is available to form strong hydrogen bonds with suitable co-formers, such as carboxylic acids or phenols. google.com The formation of co-crystals can modify key physicochemical properties. The process typically involves combining the target molecule and a selected co-former in a solvent and allowing them to crystallize together, often through slow evaporation or slurry methods. researchgate.net The resulting supramolecular network in the co-crystal is stabilized by specific intermolecular interactions, primarily hydrogen bonds like O-H···N, between the co-former and the benzimidazole moiety. researchgate.net

Crystal Packing Motifs and Supramolecular Assembly

The crystal packing of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) is expected to be governed by a combination of weak intermolecular interactions, creating a stable three-dimensional supramolecular architecture. Unlike N-unsubstituted benzimidazoles that typically form robust chains or tapes via N-H···N hydrogen bonds researchgate.net, the N1-ethyl group necessitates assembly through other motifs.

The predominant interactions would include:

π-π Stacking: The planar, aromatic benzimidazole rings are prone to stacking interactions. These interactions, with typical centroid-centroid distances of 3.6–4.0 Å, are crucial for stabilizing the crystal lattice. mdpi.comnih.gov

C-H···N Interactions: Weak hydrogen bonds can form between C-H donors (from the alkyl chains or the aromatic rings) and the lone pair of the N3 nitrogen atom. nih.gov These interactions, though weaker than conventional hydrogen bonds, play a significant directional role in the assembly of molecules.

C-H···π Interactions: The electron-rich π-system of the benzimidazole ring can act as an acceptor for C-H donors from neighboring molecules, further contributing to the cohesion of the crystal packing. mdpi.com

The interplay of these forces dictates the final crystal structure, influencing properties such as density and melting point. The specific arrangement of molecules, whether in herringbone, stacked, or more complex patterns, is a direct consequence of the energetic optimization of these varied interactions.

Persistent Supramolecular Chirality Phenomena in Benzimidazoles

A remarkable phenomenon observed in some benzimidazole derivatives is the formation of chiral crystals from achiral molecules, a concept known as supramolecular chirality. nih.govresearchgate.net The analogue 2PrBzIm, despite being achiral in solution due to free rotation around the propyl group's single bonds, crystallizes as a conglomerate in a chiral space group (P212121). researchgate.net This occurs because the molecule adopts a fixed, twisted conformation in the solid state, and these chiral conformers pack in a way that generates a crystal with a single handedness.

This phenomenon arises from the cooperative arrangement and stacking of molecules in the crystal lattice. nih.gov It is plausible that 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) could exhibit similar behavior. The specific conformation adopted by its flexible ethyl and propyl side chains upon crystallization could be chiral. If these chiral conformers assemble in a homochiral fashion, the resulting crystal would be chiral and exhibit chiroptical properties, even though the molecule itself is achiral in solution. The formation of such a supramolecular chiral structure is highly dependent on crystallization conditions and the subtle balance of intermolecular forces that lock the molecules into a specific chiral arrangement. rsc.orgnih.gov

Conformational Analysis and Dynamics

Rotational Isomerism and Preferred Conformations of the Alkyl Substituents

The flexibility of the 1-ethyl and 2-propyl substituents gives rise to rotational isomerism, where different spatial arrangements (conformers) can be adopted by rotation around C-C and C-N single bonds. aip.orgrsc.org The conformational landscape of the 2-propyl group has been studied in detail for 2PrBzIm. researchgate.net

The conformation of the propyl chain can be described by two key torsion angles: τ1 (N=C–C–C) and τ2 (C–C–C–C). Computational studies on 2PrBzIm revealed several low-energy conformers. researchgate.net The relative energies of these conformers determine their population in the gas phase or solution, while packing forces in the solid state select for one or a few specific conformations. The transition between different crystalline polymorphs of 2PrBzIm is directly linked to a switch between these preferred conformations. researchgate.netnih.gov Similarly, the 1-ethyl group of the target compound has rotational freedom around the N-C and C-C bonds, which will also influence molecular packing.

Interactive Data Table: Calculated Conformers of the 2-Propyl Group in 2PrBzIm Analogue

Conformerτ1 (N=C–C–C) Angleτ2 (C–C–C–C) AngleRelative Energy (kJ/mol)Description
CL~ ±90°~ ±60°0.00 (Global Minimum)Lowest energy conformer found in some crystal forms. researchgate.net
CT+~ ±90°~ 180°~ 2.5A higher energy conformer. researchgate.net
CT-~ 0°~ 180°~ 5.0Another higher energy conformer. researchgate.net

Data is based on the analysis of 2-propyl-1H-benzimidazole as a model. researchgate.net

Influence of Substituents on Ring Planarity and Geometry

The benzimidazole ring system is inherently aromatic and thus possesses a strong tendency to be planar. Crystal structure determinations of numerous benzimidazole derivatives consistently show that the fused ring system is "essentially planar," with only very minor deviations of the constituent atoms from the mean plane. mdpi.comnih.goviucr.org

Non-Covalent Interactions in 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) Aggregates

The aggregation of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) molecules in the solid state is driven by a network of non-covalent interactions. researchgate.net The nature and geometry of these interactions are fundamental to the resulting supramolecular structure. Given the lack of a strong hydrogen bond donor, the stability of the aggregate relies on the cumulative effect of several weaker interactions. nih.govnih.gov

Key non-covalent interactions include:

π-π Stacking: This is a dominant interaction where the electron clouds of adjacent benzimidazole rings overlap. The geometry can be parallel-displaced or T-shaped, with the former being common for extended aromatic systems.

C-H···N Interactions: The pyridine-like N3 atom is a primary hydrogen bond acceptor site. C-H bonds from the ethyl group, propyl group, or the benzene (B151609) portion of the ring can act as weak donors, forming directional interactions that guide the molecular assembly.

Dispersion Forces: These attractive van der Waals forces are particularly significant for the nonpolar alkyl chains. The interlocking of the ethyl and propyl groups allows for efficient space-filling and maximization of these stabilizing contacts.

The combination of these directional (C-H···N, C-H···π) and non-directional (π-π stacking, dispersion) forces creates a highly specific and energetically favorable three-dimensional arrangement in the crystal lattice.

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

A critical aspect of understanding the solid-state structure of benzimidazole derivatives is the analysis of their hydrogen bonding networks. Typically, the nitrogen atoms of the imidazole (B134444) ring can act as both hydrogen bond donors and acceptors. In the case of 1-ethyl-2-propyl-1H-benzimidazole, the substitution at the N1 position with an ethyl group removes its ability to act as a hydrogen bond donor. Therefore, any classical hydrogen bonding would likely involve the N3 atom as an acceptor from suitable donor molecules in the crystal lattice. Furthermore, weaker C-H···N or C-H···π hydrogen bonds involving the aromatic and aliphatic C-H groups could play a significant role in the crystal packing. A detailed analysis would require precise information on bond lengths and angles, which is currently unavailable.

Computational and Theoretical Chemistry of 1h Benzimidazole, 1 Ethyl 2 Propyl 9ci

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) at the atomic level. These methods provide a theoretical framework to understand its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For benzimidazole (B57391) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G** basis set, have been employed to determine optimized geometries and electronic structures. researchgate.net While specific DFT data for 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) is not abundant in the literature, studies on analogous compounds provide valuable insights. For instance, calculations on similar benzimidazole derivatives reveal that the benzimidazole ring is nearly planar. nih.govnih.gov

The electronic reactivity of the molecule can be understood through parameters derived from DFT. The distribution of atomic charges, for example, indicates potential sites for electrophilic and nucleophilic attack. In related benzimidazole compounds, natural population analysis has shown that the nitrogen atoms of the imidazole (B134444) ring are typically regions of higher negative charge, making them potential coordinating sites for metal ions. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Benzimidazole Derivative (Note: This table is illustrative and based on data for related benzimidazole compounds, not specifically 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI).)

Parameter Calculated Value Significance
Total Energy Varies (e.g., in Hartrees) Indicates the stability of the optimized molecular structure.
Dipole Moment Varies (e.g., in Debye) Reflects the overall polarity of the molecule.

This interactive table is based on general findings for benzimidazole derivatives from DFT studies.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, can provide highly accurate predictions of molecular properties. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are computationally more intensive than DFT but offer a higher level of accuracy for properties like electron correlation energies and weak interactions.

For benzimidazole systems, ab initio calculations can be used to refine the understanding of intermolecular interactions, such as hydrogen bonding, which plays a crucial role in the crystal packing of these molecules. nih.gov For instance, in the crystal structure of a related compound, intermolecular O—H···N hydrogen bonds lead to the formation of centrosymmetric dimers. nih.gov High-accuracy calculations can precisely model the strength and geometry of such interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity and electronic transitions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. nih.gov A smaller gap generally implies higher reactivity. nih.gov

In studies of various benzimidazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the benzimidazole ring system, while the LUMO may be distributed over the entire molecule or specific substituent groups. niscpr.res.inmalayajournal.org This distribution governs the charge transfer characteristics within the molecule. bohrium.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole Derivative (Note: This table is illustrative and based on data for related benzimidazole compounds.)

Orbital Energy (eV) Significance
HOMO ~ -5.0 to -6.0 Energy of the highest occupied molecular orbital; relates to ionization potential.
LUMO ~ -1.0 to -2.0 Energy of the lowest unoccupied molecular orbital; relates to electron affinity.

This interactive table is based on general findings for benzimidazole derivatives from FMO analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment.

Investigation of Conformational Landscapes and Flexibility

The propyl and ethyl substituents on the benzimidazole core of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) introduce conformational flexibility. Studies on the related 2-propyl-1H-benzimidazole have shown that the propyl chain can adopt different conformations, leading to polymorphism in the solid state. researchgate.netnih.gov The rotation around the single bonds of the alkyl chains results in a complex potential energy surface with multiple local minima corresponding to different stable conformers. researchgate.netresearchgate.net

MD simulations can explore this conformational landscape by simulating the molecule's motion over time, allowing for the identification of the most populated conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its biological activity and physical properties.

Solvation Effects on Molecular Structure and Dynamics

The surrounding solvent can significantly influence the structure and dynamics of a molecule. MD simulations can explicitly model the solvent molecules and their interactions with the solute. For a molecule like 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI), which has both hydrophobic (the benzene (B151609) ring and alkyl chains) and polar (the imidazole ring) regions, solvation effects are particularly important.

Simulations of Intermolecular Aggregation

In the absence of strong hydrogen-bond donors or acceptors, weaker interactions are expected to dominate. Research on 2-(2-ethoxyphenyl)-1-ethyl-1H-benzimidazole indicates the presence of C—H⋯π interactions, which stabilize the crystal structure in the absence of more conventional π–π stacking. researchgate.net Furthermore, the intriguing case of 2-propyl-1H-benzimidazole, which crystallizes as a conglomerate exhibiting supramolecular chirality, underscores the importance of subtle packing forces in determining the solid-state architecture. researchgate.net

For 1-ethyl-2-propyl-1H-benzimidazole, it is plausible that a combination of van der Waals forces, dipole-dipole interactions, and potential C—H⋯π interactions between the ethyl/propyl chains and the aromatic benzimidazole core governs its aggregation. Molecular dynamics (MD) and Monte Carlo (MC) simulations would be powerful tools to explore the potential aggregation pathways, predict the most stable packing arrangements, and understand the thermodynamic driving forces behind its self-assembly.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling represents a powerful computational strategy to establish a quantitative link between the molecular structure of a compound and its physicochemical properties. nih.gov Although specific QSPR models for 1-ethyl-2-propyl-1H-benzimidazole are not reported, the methodology can be readily applied to predict a range of its characteristics.

Development of Predictive Models for Spectroscopic Parameters

Predictive models for spectroscopic parameters such as NMR chemical shifts (¹H and ¹³C) and infrared vibrational frequencies can be developed using QSPR. This involves calculating a series of molecular descriptors (e.g., topological, electronic, geometric) for a training set of related benzimidazole derivatives with known experimental spectra. nih.gov By employing statistical methods like multiple linear regression (MLR) or machine learning algorithms, a correlation model is built. Such a model could then be used to predict the spectroscopic parameters of 1-ethyl-2-propyl-1H-benzimidazole, aiding in its structural characterization.

Table 1: Hypothetical QSPR Model for ¹³C NMR Chemical Shift Prediction

DescriptorCoefficientDescription
Topological
Wiener Index0.25Relates to molecular branching.
Electronic
Partial Charge on C15.8Reflects the local electronic environment.
Geometric
Bond Angle (N-C-N)-0.78Describes the geometry of the imidazole ring.

This table is for illustrative purposes to show how a QSPR model might be constructed.

Correlation of Structural Descriptors with Molecular Reactivity Indices

The reactivity of 1-ethyl-2-propyl-1H-benzimidazole can be quantified through molecular reactivity indices derived from quantum chemical calculations. Key indices include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Fukui functions. nih.gov The HOMO-LUMO gap, for example, is a crucial indicator of chemical stability, with a smaller gap suggesting higher reactivity. nih.gov

QSPR models can be developed to correlate these reactivity indices with structural descriptors. This would allow for the rapid screening of virtual libraries of benzimidazole analogues to identify compounds with desired reactivity profiles without the need for time-consuming quantum chemical calculations for each molecule.

Table 2: Key Molecular Reactivity Indices

Reactivity IndexDescriptionPredicted Significance for 1-ethyl-2-propyl-1H-benzimidazole
HOMO Energy Energy of the highest occupied molecular orbital; relates to the ability to donate electrons.The nitrogen lone pairs and the π-system of the benzimidazole ring would contribute significantly.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons.The π* orbitals of the aromatic system would be the primary acceptors.
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.govA moderate gap is expected, characteristic of a stable aromatic heterocyclic system.
Fukui Functions Identify the most electrophilic and nucleophilic sites within the molecule. nih.govThe nitrogen atoms are expected to be nucleophilic centers, while the C2 carbon may exhibit electrophilic character.

Computational Approaches to Chirality and Optical Activity Prediction

While 1-ethyl-2-propyl-1H-benzimidazole itself is not chiral, the study of the closely related 2-propyl-1H-benzimidazole reveals a fascinating phenomenon of supramolecular chirality in the solid state. researchgate.net This highlights that even achiral molecules can form chiral crystals. Computational methods are indispensable for investigating such phenomena.

The prediction of chiroptical properties, such as optical rotation and electronic circular dichroism (ECD) spectra, typically involves quantum chemical calculations on the optimized geometry of the molecule. For cases of supramolecular chirality, computational modeling of the crystal lattice and intermolecular interactions is crucial to understand the origin of the observed optical activity.

Theoretical Elucidation of Reaction Mechanisms and Reaction Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or carboxylic acid. nih.govnih.gov For 1-ethyl-2-propyl-1H-benzimidazole, this would likely involve the reaction of N-ethyl-o-phenylenediamine with butyraldehyde (B50154) or a related precursor.

Density Functional Theory (DFT) calculations can be employed to map out the entire reaction pathway. This involves:

Locating Transition States: Identifying the high-energy structures that connect reactants, intermediates, and products.

Calculating Activation Energies: Determining the energy barriers for each step of the reaction, which governs the reaction rate.

Analyzing Reaction Intermediates: Characterizing the transient species formed during the reaction.

Such studies can provide a detailed, atomistic understanding of the reaction mechanism, which is invaluable for optimizing reaction conditions and improving yields. researchgate.net

In Silico Design and Prediction of Novel Benzimidazole Analogues

The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry. nih.govresearchgate.net In silico design techniques are widely used to create novel benzimidazole analogues with enhanced biological activity or desired physicochemical properties. researchgate.netijpsjournal.com

Starting with the structure of 1-ethyl-2-propyl-1H-benzimidazole, new analogues can be designed by modifying the ethyl and propyl substituents or by functionalizing the benzene ring. The potential of these new compounds can then be assessed using a variety of computational tools:

Molecular Docking: To predict the binding affinity and orientation of the analogues within the active site of a biological target. nih.gov

ADME Prediction: To computationally estimate the absorption, distribution, metabolism, and excretion properties of the designed molecules.

Toxicity Prediction: To flag potential safety concerns early in the design process.

This in silico approach allows for the rational design of new benzimidazole derivatives and prioritizes the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery process. nih.gov

Reactivity, Transformation, and Mechanistic Insights for 1h Benzimidazole, 1 Ethyl 2 Propyl 9ci

Electrophilic and Nucleophilic Aromatic Substitution on the Benzimidazole (B57391) Ring

The benzimidazole ring system is an aromatic heterocycle, and its reactivity in substitution reactions is dictated by the electron distribution within the ring and the influence of substituents. The presence of the fused benzene (B151609) and imidazole (B134444) rings, along with the nitrogen atoms, creates a complex reactivity pattern towards both electrophiles and nucleophiles.

Regioselectivity of Substitution Reactions

In general, electrophilic aromatic substitution on the benzimidazole ring predominantly occurs on the benzene portion of the molecule. The imidazole ring is generally less reactive towards electrophiles due to the electron-withdrawing nature of the nitrogen atoms. For unsubstituted benzimidazole, electrophilic attack typically favors the 5- and 6-positions, which are equivalent, followed by the 4- and 7-positions. This is because the carbocation intermediates formed by attack at these positions are more stable.

For 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI), the directing effects of the N-ethyl and C-propyl groups must be considered. The N-ethyl group at position 1 will influence the electron density of the entire ring system. The C-propyl group at position 2, being an alkyl group, is generally considered to be weakly electron-donating.

Electrophilic Substitution: The substitution pattern is a result of the interplay between the directing effects of the imidazole nitrogen atoms and the substituents. The N-1 ethyl group and the C-2 propyl group are both alkyl groups and are expected to be activating and ortho-, para-directing. However, in the context of the benzimidazole ring, the situation is more complex. The lone pair on the N-1 nitrogen participates in the aromatic system, and its directing effect will be significant. Electrophilic attack is most likely to occur at the C4 and C6 positions of the benzene ring, as these are para and ortho, respectively, to the N1-ethyl group and are activated. The C7 and C5 positions are also possibilities. The C2 position is generally deactivated towards electrophiles in N-substituted benzimidazoles.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the benzimidazole ring is less common than electrophilic substitution and typically requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring. youtube.comnih.govyoutube.comyoutube.com In the absence of such activating groups, as is the case for 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI), SNAr reactions on the benzene ring are unlikely. However, the C2 position of the imidazole ring is susceptible to nucleophilic attack, especially if a leaving group is present. youtube.com For instance, if the C2-propyl group were replaced by a halogen, nucleophilic substitution at C2 would be a feasible reaction pathway.

Table 1: Predicted Regioselectivity of Aromatic Substitution on 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI)

Reaction TypeReagent TypePredicted Major Substitution Position(s)Rationale
ElectrophilicNitrating agents (e.g., HNO3/H2SO4)C6 and C4Activation by the N1-ethyl and C2-propyl groups, directing to the available positions on the benzene ring.
ElectrophilicHalogenating agents (e.g., Br2/FeBr3)C6 and C4Similar to nitration, the alkyl groups activate the benzene ring for halogenation.
ElectrophilicFriedel-Crafts Acylation/AlkylationC6 and C4The electron-rich benzene ring is susceptible to Friedel-Crafts reactions at the activated positions.
NucleophilicStrong nucleophiles (e.g., NaNH2)C2 (with a suitable leaving group)The C2 position is the most electrophilic carbon in the imidazole ring.

Influence of N- and C-Alkyl Groups on Reactivity

The N-ethyl and C-propyl substituents on the benzimidazole ring have a notable impact on its reactivity compared to the unsubstituted parent compound.

The N-ethyl group at the 1-position is an electron-donating group. This has several consequences:

Basicity: The N-ethyl group increases the basicity of the N3 atom, making it more prone to protonation or coordination with Lewis acids.

Solubility: The presence of the ethyl group enhances the solubility of the compound in organic solvents.

The C-propyl group at the 2-position is also an electron-donating alkyl group. Its effects include:

Activation of the Benzene Ring: The propyl group further enhances the electron density of the benzimidazole system, contributing to the activation of the benzene ring towards electrophilic attack.

Steric Hindrance: The propyl group can exert some steric hindrance at the C2 position and may influence the approach of reagents to the nearby N1 and N3 atoms. This steric bulk could potentially direct incoming electrophiles away from the C7 position to some extent.

Together, the N-ethyl and C-propyl groups render the benzene ring of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) significantly more activated towards electrophilic aromatic substitution compared to unsubstituted benzimidazole.

Reactions Involving the N-Ethyl and C-Propyl Substituents

The alkyl substituents on the benzimidazole ring, the N-ethyl and C-propyl groups, can themselves undergo a variety of chemical transformations. These reactions offer pathways to further functionalize the molecule without altering the core benzimidazole structure.

Functional Group Interconversions on the Alkyl Chains

The ethyl and propyl groups can be sites for the introduction of various functional groups through free-radical halogenation followed by nucleophilic substitution. ub.edu

Halogenation: Under free-radical conditions (e.g., using N-bromosuccinimide with a radical initiator), the alkyl chains can be halogenated. The selectivity of this reaction would favor the secondary carbon on the propyl chain and the methylene (B1212753) carbon on the ethyl chain due to the relative stability of the resulting radical intermediates.

Subsequent Nucleophilic Substitution: The resulting alkyl halides can then serve as substrates for a range of nucleophilic substitution reactions to introduce new functional groups. vanderbilt.edu

Table 2: Potential Functional Group Interconversions on the Alkyl Chains of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI)

Starting GroupReagentsIntermediateNucleophileFinal Functional Group
N-CH2CH3NBS, AIBNN-CH(Br)CH3OH-N-CH(OH)CH3 (Alcohol)
C-CH2CH2CH3NBS, AIBNC-CH(Br)CH2CH3CN-C-CH(CN)CH2CH3 (Nitrile)
N-CH2CH3NBS, AIBNN-CH(Br)CH3NH3N-CH(NH2)CH3 (Amine)
C-CH2CH2CH3NBS, AIBNC-CH(Br)CH2CH3OCH3-C-CH(OCH3)CH2CH3 (Ether)

NBS: N-Bromosuccinimide, AIBN: Azobisisobutyronitrile

Oxidation and Reduction Chemistry of the Alkyl Groups

The alkyl groups are generally resistant to reduction. However, they can be oxidized under specific conditions, although this may also lead to oxidation of the benzimidazole ring itself.

Oxidation: Strong oxidizing agents (e.g., KMnO4, K2Cr2O7) could potentially oxidize the alkyl chains. Benzylic C-H bonds are typically more susceptible to oxidation, but in the absence of such positions, the terminal methyl groups or the methylene groups adjacent to the ring could be oxidized to carboxylic acids or ketones, respectively, under harsh conditions. However, the benzimidazole ring itself can be sensitive to strong oxidants, which may lead to a complex mixture of products or ring degradation. More selective oxidation methods might be required to target the alkyl groups specifically. For example, microbial or enzymatic oxidation could potentially offer a more controlled way to introduce hydroxyl groups onto the alkyl chains.

Heterocyclic Ring-Opening and Rearrangement Processes

The benzimidazole ring is a stable aromatic system and is generally resistant to ring-opening and rearrangement reactions under normal conditions. However, under forcing conditions or through specific synthetic routes, such transformations can be induced.

Ring-Opening:

Reductive Cleavage: Treatment with very strong reducing agents, such as sodium in liquid ammonia (B1221849) (Birch reduction), could potentially lead to the reduction and eventual cleavage of the imidazole ring.

Oxidative Degradation: As mentioned earlier, harsh oxidative conditions can lead to the degradation and opening of the heterocyclic ring. For instance, ozonolysis would likely cleave the benzene ring.

Hydrolytic Cleavage: The imidazole portion of the benzimidazole ring can be susceptible to hydrolytic cleavage under extreme acidic or basic conditions, particularly at high temperatures, which would lead to the formation of a substituted o-phenylenediamine (B120857) derivative.

Rearrangement Processes: While there are no specific rearrangement reactions documented for 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI), rearrangements are known in the broader context of benzimidazole synthesis and related heterocyclic systems. For example, certain substituted quinoxalinones have been shown to rearrange to benzimidazoles. rsc.org It is conceivable that under photochemical or high-temperature conditions, rearrangements involving the substituents or the ring itself could occur, but such processes would be highly specific and are not general reactivity patterns for this compound. One study has reported the rearrangement of 1,5-benzodiazepinones to form 2-isoxazolylmethyl-benzimidazole derivatives, highlighting that ring transformations to and from the benzimidazole scaffold are possible. researchgate.net

Catalytic Transformations Mediated by 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) or its Derivatives

While direct research specifically detailing the catalytic applications of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) is limited in publicly available literature, its structural motifs—an N-alkylated benzimidazole core with a C2-alkyl substituent—are common in ligands and catalysts for various organic transformations. The following sections explore its potential roles based on the known reactivity of analogous compounds.

Role as Ligands in Organometallic Chemistry

N-alkylated benzimidazoles are a significant class of N-heterocyclic carbene (NHC) precursors and N-donor ligands in organometallic chemistry. The lone pair of electrons on the sp²-hybridized nitrogen atom of 1-ethyl-2-propyl-1H-benzimidazole can coordinate to a metal center, forming stable transition metal complexes. These complexes can exhibit enhanced catalytic activity in a variety of reactions. researchgate.net The nature of the substituents at the N-1 and C-2 positions significantly influences the electronic and steric properties of the ligand, thereby tuning the catalytic activity of the resulting metal complex.

The ethyl group at the N-1 position and the propyl group at the C-2 position of the target molecule introduce specific steric bulk around the coordinating nitrogen atom. This steric hindrance can play a crucial role in controlling the selectivity of catalytic reactions. For instance, in reactions like ethylene (B1197577) oligomerization catalyzed by nickel complexes, the bulkiness of the substituents on the benzimidazole ligand can influence the distribution of α-olefins produced. academie-sciences.fr

Research on related 2-(benzimidazolyl)-6-(1-(arylimino)ethyl)pyridinylnickel complexes has shown that substituents on the benzimidazole ring affect catalytic activity. academie-sciences.fr While direct comparisons are not available, it can be inferred that the electronic donating effect of the ethyl and propyl groups in 1-ethyl-2-propyl-1H-benzimidazole would increase the electron density on the coordinating nitrogen, potentially enhancing the stability of the metal-ligand bond and influencing the catalytic cycle.

Below is a table summarizing representative examples of benzimidazole derivatives used as ligands in organometallic catalysis, highlighting the types of reactions catalyzed and the metals involved.

Benzimidazole Ligand DerivativeMetalCatalyzed ReactionReference
2-(1H-2-benzimidazolyl)-6-(1-(arylimino)ethyl)pyridinesNickelEthylene Oligomerization academie-sciences.fr
N-aryl-2-aminobenzimidazolesCopper(II) and Iron(III)Intramolecular C-H Amination acs.org
Benzene benzimidazole containing Pd(II) metallacyclePalladiumSuzuki Coupling mdpi.com

Application in Organic Catalysis (e.g., Lewis Acid/Base Catalysis)

The benzimidazole scaffold, particularly when N-substituted, can function as an organocatalyst. The non-bonding electron pair on the nitrogen atom at the 3-position allows it to act as a Lewis base. This Lewis basicity can be harnessed to activate substrates in various organic reactions. For example, N-substituted imidazoles have been employed as nucleophilic catalysts in allylic substitution reactions. nih.gov

While specific studies on 1-ethyl-2-propyl-1H-benzimidazole as a Lewis base catalyst are not readily found, the principles of its potential reactivity can be derived from related systems. The presence of the electron-donating ethyl and propyl groups would be expected to enhance the nucleophilicity and Lewis basicity of the non-coordinating nitrogen atom compared to unsubstituted benzimidazole. This enhanced basicity could make it a more effective catalyst in reactions that rely on proton abstraction or nucleophilic attack by the benzimidazole ring.

Furthermore, benzimidazole derivatives can be key components in the synthesis of more complex catalytic systems. For instance, they serve as building blocks for Schiff bases, which are versatile ligands in coordination chemistry and can also act as organocatalysts themselves. mdpi.com

Kinetic and Thermodynamic Studies of Key Transformations

Detailed kinetic and thermodynamic studies specifically for reactions involving 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) are not extensively documented. However, kinetic investigations of reactions involving simpler benzimidazole derivatives provide a framework for understanding the potential reactivity of this compound.

For instance, the kinetics of the bromination of benzimidazole and its methylated analogues have been studied, revealing the bimolecular rate constants for the reaction. rsc.org Such studies help in quantifying the reactivity of the benzimidazole core and the influence of substituents on the reaction rates. The electron-donating alkyl groups in 1-ethyl-2-propyl-1H-benzimidazole would likely increase the rate of electrophilic substitution on the benzene ring compared to the parent benzimidazole.

Thermochemical properties of benzimidazole derivatives, such as the standard molar enthalpies of formation, have been determined experimentally and computationally. researchgate.netresearchgate.net These data are crucial for understanding the stability of these compounds and the energetics of their reactions. Computational studies using methods like Density Functional Theory (DFT) have been employed to investigate the electronic structure, stability, and reactivity of benzimidazole derivatives, providing insights into their thermodynamic and kinetic behavior. nih.gov

The following table presents a conceptual summary of the types of kinetic and thermodynamic parameters that could be determined for transformations involving 1-ethyl-2-propyl-1H-benzimidazole, based on studies of related compounds.

ParameterMethod of DeterminationSignificance
Rate Constant (k)Spectrophotometry, ChromatographyQuantifies the speed of a reaction.
Reaction OrderMethod of Initial Rates, Graphical MethodsDetermines how the rate is affected by the concentration of reactants.
Activation Energy (Ea)Arrhenius PlotIndicates the minimum energy required for a reaction to occur.
Enthalpy of Activation (ΔH‡)Eyring PlotRepresents the change in heat content in going from reactants to the transition state.
Entropy of Activation (ΔS‡)Eyring PlotMeasures the change in randomness in the formation of the transition state.
Gibbs Free Energy of Activation (ΔG‡)Eyring EquationDetermines the spontaneity of the formation of the transition state.
Enthalpy of Formation (ΔfH°)Combustion Calorimetry, Computational ChemistryIndicates the stability of the compound.
Enthalpy of Sublimation (ΔsubH°)Knudsen Effusion Method, Calvet MicrocalorimetryRelates to the intermolecular forces in the solid state.

Derivatization and Analogue Synthesis for Academic Exploration of 1h Benzimidazole, 1 Ethyl 2 Propyl 9ci Scaffold

Systematic Structural Modification at N1 and C2 Positions

The substituents at the N1 and C2 positions of the benzimidazole (B57391) ring are primary targets for synthetic modification due to their significant influence on the molecule's steric and electronic properties.

Altering the alkyl chains at the N1 and C2 positions is a fundamental strategy to modulate the lipophilicity and steric profile of the benzimidazole core. Research on related N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives has shown that systematically increasing the alkyl chain length at the N1 position, from a single carbon to a seven-carbon chain, can lead to a linear increase in certain biological activities. nih.gov The introduction of longer or branched alkyl groups can impact how the molecule interacts with biological targets and can improve properties like membrane penetration. preprints.org

Synthetic approaches to achieve these modifications typically involve standard N-alkylation or C2-alkylation protocols. For instance, 2-propyl-1H-benzimidazole can be synthesized and subsequently alkylated at the N1 position with various alkyl halides (e.g., iodoethane, bromobutane) in the presence of a base to yield a library of N1-substituted analogues. nih.govresearchgate.net Conversely, one could start with N-ethyl-o-phenylenediamine and introduce the C2-propyl group via condensation with butyric acid or its derivatives.

Table 1: Examples of Potential N1 and C2 Alkyl Variations on the Benzimidazole Scaffold This table is illustrative and based on common synthetic transformations in benzimidazole chemistry.

Position Original Group Potential Variation Rationale
N1 Ethyl Methyl, Butyl, Heptyl Modulate lipophilicity and study structure-activity relationships. nih.govacs.org
N1 Ethyl Isopropyl, sec-Butyl Introduce steric bulk near the nitrogen atom. researchgate.net
C2 Propyl Methyl, Pentyl, Undecyl Vary the size of the C2 substituent to probe binding pockets. preprints.org

Incorporating heteroatoms such as oxygen, nitrogen, or sulfur into the N1 and C2 alkyl side chains introduces opportunities for hydrogen bonding, alters polarity, and can serve as a handle for further functionalization. A key example is the synthesis of ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate, which introduces a hydroxyl group on the N1-ethyl chain. nih.govamanote.com This modification can significantly change the molecule's solubility and interaction profile. nih.gov Other synthetic strategies involve using reagents like epichlorohydrin (B41342) to introduce an oxiranylmethyl group at the N1 position, which can then be opened by various nucleophiles to create a diverse set of derivatives. tsijournals.com

Table 2: Examples of Heteroatom Introduction in N1/C2 Substituents This table provides examples based on established synthetic methods for benzimidazole derivatization.

Position Modification Synthetic Precursor Example Resulting Functional Group Reference
N1 Hydroxylation 2-Chloroethanol N-CH₂CH₂-OH nih.govamanote.com
N1 Epoxidation Epichlorohydrin N-CH₂-CH(O)CH₂ tsijournals.com
N1 Amination N-(2-chloroethyl)amine N-CH₂CH₂-NH₂ General Alkylation

Functionalization of the Benzene (B151609) Ring

The benzene portion of the benzimidazole scaffold provides four positions (4, 5, 6, and 7) for substitution, allowing for fine-tuning of the electronic properties of the entire ring system.

The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the benzene ring can profoundly affect the benzimidazole's pKa, nucleophilicity, and susceptibility to further reactions. EDGs, such as alkoxy (-OR) or amino (-NH₂) groups, increase the electron density of the aromatic system, making it more reactive towards electrophiles. youtube.com Conversely, EWGs, like nitro (-NO₂) or cyano (-CN) groups, decrease the electron density, which can be crucial for modulating biological activity or directing further substitution. youtube.comnih.gov For example, studies on related structures have shown that substituting the 5-position with an electron-withdrawing group like a carboxylic acid (-COOH) can have a significant impact on the compound's properties compared to having a simple hydrogen atom. nih.gov The synthesis of these derivatives often starts with a pre-functionalized o-phenylenediamine (B120857), such as 4-nitro-o-phenylenediamine, which is then cyclized to form the desired substituted benzimidazole. tsijournals.com

Table 3: Common Electron-Donating and Electron-Withdrawing Groups for Benzene Ring Functionalization

Group Type Example Group Chemical Formula Typical Position(s) Expected Effect on Ring
Electron-Donating Methoxy -OCH₃ 5 or 6 Increases electron density
Electron-Donating Amino -NH₂ 5 or 6 Increases electron density
Electron-Withdrawing Nitro -NO₂ 5 or 6 Decreases electron density tsijournals.comnih.gov
Electron-Withdrawing Carboxyl -COOH 5 Decreases electron density nih.gov

Halogenation of the benzimidazole's benzene ring is a powerful strategic move, as the introduced halogen (typically Br or I) serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. Direct electrophilic halogenation can install a halogen at one of the available positions. Alternatively, starting with a halogenated o-phenylenediamine is a common route. mdpi.com Once the halogenated benzimidazole is formed, it becomes a substrate for reactions like Suzuki coupling (to form C-C bonds with boronic acids), Buchwald-Hartwig amination (to form C-N bonds), and Heck coupling (to form C-C bonds with alkenes). This opens up a vast chemical space for creating highly complex analogues from a simple halogenated precursor. For instance, a bromo-substituted benzimidazole could be coupled with various arylboronic acids to generate a library of biaryl benzimidazoles. researchgate.net

Table 4: Illustrative Halogenation and Cross-Coupling Strategies

Initial Reaction Reagent Example Intermediate Coupling Reaction Reagent Example Final Product Type
Bromination N-Bromosuccinimide (NBS) 5-Bromo-benzimidazole Suzuki Coupling Phenylboronic acid 5-Phenyl-benzimidazole
Iodination N-Iodosuccinimide (NIS) 5-Iodo-benzimidazole Buchwald-Hartwig Aniline 5-Anilino-benzimidazole

Development of Bridged and Fused Benzimidazole Systems

Building upon the benzimidazole scaffold to create more rigid and structurally complex bridged and fused polycyclic systems is an advanced area of academic exploration. nih.gov These modifications can lock the molecule into specific conformations, which is invaluable for probing interactions with biological targets.

Fused systems are typically created by constructing an additional ring that shares a bond with the parent benzimidazole. A common approach involves annulation reactions across the N1 and C2 positions. nih.gov For example, pyrido[1,2-a]benzimidazoles can be synthesized, creating a six-membered ring fused across the N1-C7a bond. nih.gov Other strategies involve intramolecular reactions, such as the C-H amination of appropriately substituted anilines, to form new rings. researchgate.net

Bridged systems involve linking two non-adjacent positions of the benzimidazole core. For example, a linker could be installed to connect the N1-substituent back to another part of the molecule, such as the benzene ring. The synthesis of benzimidazole-fused 1,4-oxazepines demonstrates the construction of a seven-membered ring fused to the benzimidazole core, a strategy that could be adapted to create complex bridged architectures. rsc.org

Table 5: Examples of Fused Benzimidazole Ring Systems

Fused System Name Description Synthetic Strategy Example Reference
Pyrrolo[1,2-a]benzimidazole A five-membered ring fused to the imidazole (B134444) portion. Cyclization of o-(pyrrolidin-1-yl)anilines. nih.gov
Pyrido[1,2-a]benzimidazole A six-membered ring fused to the imidazole portion. Condensation of 2-aminobenzimidazole (B67599) with diketones. nih.gov
Imidazo[4,5-f]benzimidazole An imidazole ring fused to the benzene portion. Oxidative cyclization of diamino-substituted anilides. nih.gov

Incorporation into Polymeric or Supramolecular Architectures

The integration of the 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) scaffold into larger molecular assemblies like polymers and supramolecular structures is a key area of academic research, driven by the quest for new materials with tailored electronic, optical, and mechanical properties.

To incorporate the 1-ethyl-2-propyl-1H-benzimidazole unit into a polymer backbone, functional groups amenable to polymerization reactions must be introduced onto the benzimidazole ring. A common strategy involves the synthesis of di-functionalized monomers. For instance, di-bromo derivatives of a 2-alkyl-benzimidazole can be synthesized and subsequently polymerized with a suitable co-monomer, such as a fluorene (B118485) derivative with boronic acid ester groups, via Suzuki cross-coupling reactions. researchgate.net This approach would yield a poly(2-alkyl-benzimidazole-alt-9,9-dihexylfluorene), and the electronic properties of such a polymer could be tuned by the specific substitution on the benzimidazole ring. researchgate.net

Another approach involves the synthesis of benzimidazole-containing homopolymers or copolymers through N-C coupling reactions. acs.orgnih.gov While these studies have often focused on 2H-benzimidazol-2-one moieties, the principles can be extended to other benzimidazole derivatives. The benzimidazole unit can act as a bisphenol equivalent in polymerization reactions with activated aromatic dihalides, leading to high molecular weight linear polymers. acs.orgnih.gov These polymers often exhibit high glass transition temperatures and good thermal stability. acs.orgnih.gov

The following table outlines a hypothetical synthetic approach for creating a functionalized monomer from 1-ethyl-2-propyl-1H-benzimidazole suitable for polymerization.

Step Reaction Reactants Product Purpose
1Nitration1-ethyl-2-propyl-1H-benzimidazole, HNO₃/H₂SO₄1-ethyl-2-propyl-5,6-dinitro-1H-benzimidazoleIntroduction of nitro groups for further functionalization.
2Reduction1-ethyl-2-propyl-5,6-dinitro-1H-benzimidazole, H₂/Pd-C5,6-diamino-1-ethyl-2-propyl-1H-benzimidazoleConversion of nitro groups to amino groups.
3Diazotization & Sandmeyer Reaction5,6-diamino-1-ethyl-2-propyl-1H-benzimidazole, NaNO₂/HBr, CuBr5,6-dibromo-1-ethyl-2-propyl-1H-benzimidazoleInstallation of polymerizable halogen groups.

Supramolecular chemistry offers a "bottom-up" approach to constructing complex architectures from molecular building blocks held together by non-covalent interactions. researchgate.net The benzimidazole scaffold is particularly adept at participating in such interactions, including hydrogen bonding, π-π stacking, and metal coordination. nih.govresearchgate.net The 1-ethyl-2-propyl-1H-benzimidazole unit can be derivatized with recognition motifs to direct its self-assembly into well-defined supramolecular structures. For instance, the introduction of crown ether functionalities could lead to the formation of self-assembled crystals with interesting photoluminescent properties. acs.org

The design of these supramolecular systems is guided by the desired final structure and properties. The physicochemical nature of the benzimidazole core allows for assembly through various chemistries, and modifications to the substituents on the benzimidazole ring will lead to assemblies of diverse composition, morphology, and properties. researchgate.net

Academic Design Principles for Derivative Libraries (e.g., Diversity-Oriented Synthesis)

The systematic exploration of the chemical space around the 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) scaffold necessitates the creation of derivative libraries. Diversity-oriented synthesis (DOS) is a powerful strategy for generating structurally diverse small molecules from a common starting material. cam.ac.uk The goal of DOS is to populate chemical space with a wide range of molecular architectures, thereby increasing the probability of discovering novel biological activities or material properties. cam.ac.uk

For the 1-ethyl-2-propyl-1H-benzimidazole scaffold, a DOS approach would involve the combinatorial introduction of various substituents at different positions of the benzimidazole ring. The synthesis of 1,2-disubstituted benzimidazoles is well-established and can be achieved through various methods, including microwave-assisted synthesis and the use of green catalysts. rsc.orgmdpi.comresearchgate.net These methods offer operational simplicity and high yields, making them suitable for the rapid generation of a library of analogues. rsc.org

A key principle in designing such a library is to introduce diversity in terms of steric bulk, electronic properties, and functional groups. This can be achieved by varying the reactants in the synthesis. For example, by using a range of aldehydes in the condensation reaction with a substituted o-phenylenediamine, a library of 2-substituted benzimidazoles can be generated. nih.gov Further diversity can be introduced by subsequent N-alkylation or N-arylation reactions. acs.org

The following table presents a conceptual framework for a diversity-oriented synthesis of derivatives based on the 1-ethyl-2-propyl-1H-benzimidazole scaffold.

Diversification Point Synthetic Strategy Potential Reagents Expected Structural Diversity
C-2 PositionCondensation with various aldehydesAliphatic aldehydes, aromatic aldehydes with different electronic substituentsVariation in the size and electronic nature of the C-2 substituent.
N-1 PositionN-alkylation/N-arylationAlkyl halides, benzyl (B1604629) halides, aryl halidesIntroduction of different alkyl and aryl groups at the N-1 position.
Benzene RingElectrophilic aromatic substitutionHalogenating agents, nitrating agents, sulfonating agentsFunctionalization of the benzene part of the benzimidazole core.

The resulting library of compounds can then be screened for a variety of properties, from biological activity to performance in materials science applications. The structure-activity relationships (SAR) derived from these screenings can then guide the design of more focused libraries for lead optimization. nih.govnih.gov The benzimidazole scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to interact with multiple biological targets, and a DOS approach is an effective way to explore its full potential. nih.govnih.gov

Applications in Advanced Chemical Sciences and Materials Research Non Clinical

Building Block in Complex Organic Synthesis

The inherent structural features of 1H-Benzimidazole, 1-ethyl-2-propyl-, particularly the presence of a reactive imidazole (B134444) ring fused to a stable benzene (B151609) core, render it a valuable synthon for the construction of more elaborate molecular architectures.

Synthesis of Novel Heterocyclic Systems and Polycycles

The benzimidazole (B57391) nucleus is a well-established platform for the synthesis of fused heterocyclic systems. mdpi.com While direct examples of the use of 1H-Benzimidazole, 1-ethyl-2-propyl- in the synthesis of polycycles are not extensively documented, the general reactivity of the benzimidazole scaffold allows for annulation reactions at various positions. For instance, reactions can be envisioned where the benzimidazole unit is further elaborated to create more complex, multi-ring systems with potential applications in medicinal chemistry and materials science. The synthesis of annelated 1,2,4-triazole (B32235) systems from benzimidazole-substituted phthalazines demonstrates the utility of the benzimidazole core in constructing fused heterocycles. researchgate.net Similarly, new heterocyclic systems incorporating benzimidazole, isoxazole, and thiopyran moieties have been synthesized from 1,5-benzodiazepin-2-one (B1260877) derivatives, showcasing the versatility of the benzimidazole starting material. imist.ma

Precursor for Functional Organic Materials

The unique electronic properties of the benzimidazole ring system make it an attractive component for functional organic materials. Benzimidazole derivatives are known to be excellent photoluminescent materials. researchgate.net This has led to their investigation as components in organic light-emitting diodes (OLEDs). Although specific research on polymers derived from 1H-Benzimidazole, 1-ethyl-2-propyl- is not prominent, the general class of benzimidazoles has been explored for the creation of functional polymers. For instance, coordination compounds of benzimidazole derivatives with various metals have been synthesized and evaluated as photostabilizers for polymers like PVC, enhancing their durability. ekb.eg The ability to tune the electronic properties through substitution on the benzimidazole ring makes these compounds promising candidates for the development of materials with tailored optical and electronic characteristics.

Ligand Design for Coordination Chemistry and Catalysis

The nitrogen atoms in the imidazole ring of 1H-Benzimidazole, 1-ethyl-2-propyl- possess lone pairs of electrons, making them excellent coordinating sites for metal ions. This property is extensively utilized in the design of ligands for catalysis and the construction of supramolecular structures.

Synthesis of Metal Complexes for Academic Catalytic Systems

Table 1: Examples of Metal Complexes with Benzimidazole-Type Ligands and Their Applications

MetalLigand TypeApplication
Zinc4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenolPhotostabilizer for PVC
Nickel4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenolPhotostabilizer for PVC
Copper4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenolPhotostabilizer for PVC
Cobalt4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)phenolPhotostabilizer for PVC

This table is illustrative and based on the applications of a related benzimidazole derivative. Specific applications for 1H-Benzimidazole, 1-ethyl-2-propyl- complexes may vary.

Exploration in Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)

The rigid and directional nature of the benzimidazole scaffold makes it an attractive building block for the construction of porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). uni-muenchen.deunt.edutcichemicals.com These materials are of great interest for applications in gas storage, separation, and heterogeneous catalysis.

While there are no specific reports on the incorporation of 1H-Benzimidazole, 1-ethyl-2-propyl- into MOFs, the general principle of using functionalized organic linkers to create porous frameworks is well-established. The nitrogen atoms of the benzimidazole ring can coordinate to metal ions to form the nodes of a MOF.

In the realm of COFs, which are constructed from purely organic building blocks, benzimidazole derivatives have been successfully employed. nih.gov For instance, a chiral-functionalized COF has been constructed from a benzimidazole-containing building block, demonstrating the utility of this heterocycle in creating robust and functional porous materials. nih.gov The design and synthesis of novel building blocks are crucial for expanding the diversity and functionality of COFs. uni-bayreuth.de The properties of 1H-Benzimidazole, 1-ethyl-2-propyl-, with its specific substitution pattern, could potentially lead to the formation of COFs with unique pore environments and properties.

Exploration in Photochemistry and Photophysical Studies

The photophysical properties of benzimidazole derivatives are a subject of ongoing research due to their potential in various applications, including as fluorescent probes and components in optoelectronic devices. nih.govacs.orgnih.govscielo.br

The fluorescence of benzimidazoles can be influenced by factors such as solvent polarity and the presence of substituents. nih.gov Studies on related benzimidazole derivatives have shown that they can exhibit intramolecular charge transfer (ICT) fluorescence, and their emission properties can be quenched or shifted in the presence of certain molecules. nih.gov The photophysical properties of a closely related compound, ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate, have been characterized, revealing a planar benzimidazole ring system. nih.gov The crystal structure of this related compound is stabilized by intermolecular hydrogen bonds. nih.gov

Luminescent metal complexes of benzimidazole derivatives are also of significant interest. researchgate.net The coordination of a metal ion to the benzimidazole ligand can lead to complexes with enhanced thermal stability and interesting photoluminescent properties, making them suitable for applications such as in OLEDs. researchgate.net While specific photophysical data for 1H-Benzimidazole, 1-ethyl-2-propyl- is not extensively detailed in the literature, the general trends observed for the benzimidazole class suggest that it would likely possess interesting photochemical and photophysical properties worthy of further investigation.

Table 2: Crystal Data and Structure Refinement for a Related Compound: Ethyl 1-(2-hydroxyethyl)-2-propyl-1H-benzimidazole-5-carboxylate

ParameterValueReference
Empirical formulaC15H20N2O3 nih.gov
Formula weight276.33 nih.gov
Temperature100 (2) K nih.gov
Wavelength0.71073 Å nih.gov
Crystal systemTriclinic nih.gov
Space groupP-1 nih.gov
Unit cell dimensionsa = 8.5081 (3) Å, α = 94.671 (3)°b = 8.5573 (3) Å, β = 106.903 (2)°c = 10.0117 (4) Å, γ = 98.334 (3)° nih.gov
Volume684.16 (4) ų nih.gov
Z2 nih.gov
Density (calculated)1.340 Mg/m³ nih.gov

This data pertains to a structurally similar compound and is provided for illustrative purposes.

Fluorescence and Luminescence Properties of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) and its Derivatives

Direct experimental data on the fluorescence and luminescence of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) is not currently published. However, the photophysical properties of the benzimidazole core are well-established, serving as a basis for inferring the potential behavior of its derivatives. Benzimidazole itself is a fluorescent molecule, and its emission characteristics are highly sensitive to the nature and position of substituents on the heterocyclic ring system.

Generally, benzimidazole derivatives exhibit fluorescence in the ultraviolet to visible region of the electromagnetic spectrum. The introduction of alkyl groups, such as the ethyl and propyl groups in the target compound, can influence the electronic properties and, consequently, the fluorescence quantum yield and lifetime. For instance, theoretical studies on 1H-benzimidazole have shown that the S2 state is more acidic than the ground state. researchgate.net The photochemistry of benzimidazole can be complex, involving tautomerization and, in some cases, ring-opening isomerizations under UV irradiation. acs.org

The photophysical properties of various substituted benzimidazoles are summarized in the table below, illustrating the tunability of their fluorescence.

CompoundExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Solvent
1H-Benzimidazole~273~295-Ethanol (B145695)
2-Aryl-1H-benzimidazoles310-350360-450VariesVarious
2-(2'-Hydroxyphenyl)benzimidazole (HPBI)~337~480 (after reaction)-DMSO/H₂O

This table presents representative data for the benzimidazole class to infer potential properties of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI), for which specific data is not available.

Potential as Organic Emitters or Photosensitizers

Building on their fluorescence properties, benzimidazole derivatives are promising candidates for organic light-emitting diodes (OLEDs) and as photosensitizers. The benzimidazole core can act as an effective chromophore, and by modifying the substituents, the emission color can be tuned across the visible spectrum. For example, some polycyclic benzimidazole derivatives have been synthesized and their photophysical properties studied, indicating their potential in material science. researchgate.net

While no studies have specifically utilized 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) as an organic emitter, its fundamental structure suggests it could function as a blue-emitting material, a critical component for full-color displays and white lighting. researchgate.net The ethyl and propyl substituents may enhance solubility and film-forming properties, which are advantageous for device fabrication.

As photosensitizers, benzimidazole derivatives can absorb light and transfer the energy to other molecules, a property valuable in photodynamic therapy and photocatalysis. The efficiency of this process is dependent on the lifetime of the excited triplet state, which can be engineered through appropriate chemical modifications.

Chemical Sensing and Molecular Recognition Studies

The benzimidazole scaffold is a common structural motif in the design of chemosensors due to the presence of nitrogen atoms that can act as binding sites for various analytes. Although no specific research has been conducted on 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) for these applications, the principles derived from related compounds are highly relevant.

Design of Receptors for Ion or Neutral Molecule Recognition

The nitrogen atoms in the imidazole ring of benzimidazoles can coordinate with metal ions or form hydrogen bonds with neutral molecules. This interaction can be designed to be selective for specific analytes. The ethyl group at the 1-position of 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) prevents the formation of the N-H tautomer, which can simplify its coordination chemistry compared to unsubstituted benzimidazoles. The design of receptors often involves incorporating other functional groups onto the benzimidazole core to enhance binding affinity and selectivity.

Development of Chemosensors and Probes

The binding of an analyte to a benzimidazole-based receptor can induce a change in its photophysical properties, such as fluorescence intensity or wavelength, providing a detectable signal. This is the fundamental principle behind benzimidazole-based chemosensors. For instance, 2-(2′-hydroxyphenyl)benzimidazole (HPBI) derivatives have been developed as fluorescence sensors for boronic acids. nih.gov The interaction with the analyte alters the excited-state intramolecular proton transfer (ESIPT) process, leading to a ratiometric fluorescence response. nih.gov

Given these precedents, 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) could potentially be functionalized to create novel chemosensors. The alkyl substituents might influence the sensor's solubility in different media, allowing for applications in various environments.

Investigation as Components in Advanced Materials (e.g., Optoelectronics, Energy Storage, Dyes)

The versatile electronic properties of the benzimidazole core make it a valuable component in a range of advanced materials. While specific data for 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI) is absent, the broader family of benzimidazoles has seen significant investigation.

In the field of optoelectronics , benzimidazole derivatives are widely used as electron-transporting and hole-blocking materials in OLEDs due to their high electron affinity and thermal stability. The ability to tune their energy levels through chemical modification allows for the optimization of device performance.

For energy storage , benzimidazole-based polymers have been explored as proton exchange membranes in fuel cells due to their ability to conduct protons at high temperatures and low humidity. The nitrogen atoms in the imidazole ring play a crucial role in the proton conduction mechanism.

As dyes , benzimidazole-containing structures can exhibit strong absorption and emission in the visible region. Their photostability and tunable color make them suitable for applications such as dye-sensitized solar cells and fluorescent labeling.

The following table summarizes the applications of various benzimidazole derivatives in advanced materials, highlighting the potential roles for 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI).

Application AreaExample Benzimidazole DerivativeFunction
Optoelectronics (OLEDs)Phenyl-substituted benzimidazolesElectron-transporting layer
Energy Storage (Fuel Cells)Polybenzimidazole (PBI)Proton exchange membrane
Dyes (DSSCs)Benzimidazole-based organic dyesPhotosensitizer

This table illustrates the utility of the benzimidazole scaffold in advanced materials and suggests potential applications for 1H-Benzimidazole, 1-ethyl-2-propyl-(9CI).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1H-Benzimidazole,1-ethyl-2-propyl-(9CI), and how can purity be optimized?

  • Methodology : Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamine with aldehydes or ketones under acidic conditions. For 1-ethyl-2-propyl substitution, sequential alkylation may be required.

  • Step 1 : React o-phenylenediamine with propionaldehyde under HCl catalysis to form the 2-propyl intermediate.
  • Step 2 : Introduce the ethyl group at the 1-position using ethyl bromide in the presence of a base (e.g., NaH).
  • Optimization : Monitor reaction progress via TLC and purify via column chromatography. Confirm purity using HPLC (>98%) and characterize via 1H NMR^1 \text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS .

Q. How should researchers characterize the molecular structure of 1H-Benzimidazole,1-ethyl-2-propyl-(9CI)?

  • Analytical Techniques :

  • Spectroscopy : 1H NMR^1 \text{H NMR} (verify ethyl/propyl substituents at δ 1.2–1.5 ppm for CH3_3, δ 3.8–4.2 ppm for N–CH2_2), 13C NMR^{13}\text{C NMR}, and IR (N–H stretch ~3400 cm1^{-1}).
  • Mass Spectrometry : HRMS to confirm molecular ion ([M+H]+^+) and fragmentation patterns.
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (±0.3% tolerance) .

Q. What solvent systems are suitable for solubility and stability studies?

  • Solubility : Test in polar aprotic solvents (DMSO, DMF) and alcohols (MeOH, EtOH). Low solubility in water due to hydrophobic substituents.
  • Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., 0.1M HCl/NaOH at 40°C for 24h) and monitor via HPLC. Use LC-MS to identify degradation products .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectroscopic assignments?

  • Approach : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths/angles. Use SHELXL for refinement .
  • Case Study : If NMR suggests conformational flexibility (e.g., propyl chain rotamers), SC-XRD can confirm dominant conformers. Compare experimental data with DFT-optimized structures (e.g., B3LYP/6-31G**) .

Q. What strategies validate hydrogen-bonding interactions in 1H-Benzimidazole derivatives?

  • Experimental : SC-XRD to identify intermolecular H-bonds (e.g., N–H···N). Use graph-set analysis (e.g., Etter’s notation) to classify motifs (e.g., R22(8)R_2^2(8)) .
  • Computational : AIM (Atoms in Molecules) analysis of electron density topology at bond critical points (ρ > 0.02 a.u. for H-bonds) .

Q. How do substituent positions (ethyl/propyl) influence biological activity?

  • SAR Study : Compare 1-ethyl-2-propyl with analogs (e.g., 1-methyl-2-butyl from ):

SubstituentLogPIC50_{50} (μM)
1-Ethyl-2-propyl3.212.4
1-Methyl-2-butyl3.518.7
  • Key Insight : Longer alkyl chains increase lipophilicity but may reduce solubility, impacting bioavailability .

Q. How can researchers resolve conflicting data in reaction mechanisms (e.g., alkylation vs. acylation)?

  • Mechanistic Probes :

  • Isotopic labeling (13C^{13}\text{C}-ethyl bromide) to track substitution pathways.
  • Kinetic studies (Eyring plots) to distinguish SN1/SN2 mechanisms.
  • Computational modeling (DFT) to compare transition-state energies .

Data Contradiction Analysis

Q. Conflicting NMR shifts in different solvents: How to interpret?

  • Root Cause : Solvent polarity affects tautomeric equilibria (e.g., benzimidazole ↔ imidazobenzene).
  • Resolution :

  • Record 1H NMR^1 \text{H NMR} in DMSO-d6_6 (stabilizes N–H tautomers) vs. CDCl3_3 (favors aromaticity).
  • Use variable-temperature NMR to observe coalescence points for dynamic processes .

Q. Discrepancies in melting points across studies: What factors contribute?

  • Factors : Polymorphism, residual solvents, or impurities.
  • Mitigation :

  • Perform DSC/TGA to identify polymorphs.
  • Recrystallize from multiple solvents (e.g., EtOH, hexane) and compare PXRD patterns .

Methodological Best Practices

  • Crystallography : Always deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .
  • SAR Studies : Use QSAR models (e.g., CoMFA) to correlate substituent effects with activity .
  • Data Reproducibility : Report solvent purity, reaction temperatures, and catalyst batches in detail.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.